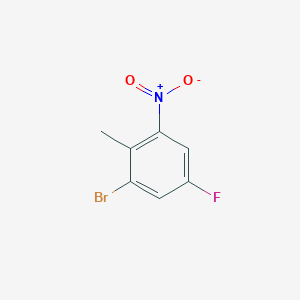
2-Bromo-4-fluoro-6-nitrotoluene
Cat. No. B045430
Key on ui cas rn:
502496-33-5
M. Wt: 234.02 g/mol
InChI Key: ZVDFTBJXUXQPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252792B2
Procedure details


Prepared according to the method used in the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide using 1-bromo-5-fluoro-2-methyl-3-nitro-benzene in place of 3-bromo-4-N,N-trimethyl-5-nitro-benzenesulfonamide. The title compound was obtained as a white solid (6.06 g, 33%).
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
CN(C)S([C:6]1[CH:14]=[C:13]2[C:9]([CH:10]=[CH:11][NH:12]2)=[C:8]([Br:15])[CH:7]=1)(=O)=O.BrC1C=C([F:24])C=C([N+]([O-])=O)C=1C>>[Br:15][C:8]1[CH:7]=[C:6]([F:24])[CH:14]=[C:13]2[C:9]=1[CH:10]=[CH:11][NH:12]2
|
Inputs


Step One
|
Name
|
4-bromo-1H-indole-6-sulfonic acid dimethylamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(S(=O)(=O)C1=CC(=C2C=CNC2=C1)Br)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2C=CNC2=CC(=C1)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.06 g | |
| YIELD: PERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
